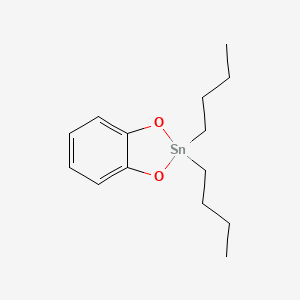

Dibutyltin catecholate

Description

Properties

CAS No. |

36887-70-4 |

|---|---|

Molecular Formula |

C14H22O2Sn |

Molecular Weight |

341.03 g/mol |

IUPAC Name |

2,2-dibutyl-1,3,2-benzodioxastannole |

InChI |

InChI=1S/C6H6O2.2C4H9.Sn/c7-5-3-1-2-4-6(5)8;2*1-3-4-2;/h1-4,7-8H;2*1,3-4H2,2H3;/q;;;+2/p-2 |

InChI Key |

YMVULZQBPBMZGZ-UHFFFAOYSA-L |

Canonical SMILES |

CCCC[Sn]1(OC2=CC=CC=C2O1)CCCC |

Origin of Product |

United States |

Synthetic Methodologies for Dibutyltin Catecholate and Its Derivatives

Direct Synthesis Approaches via Dibutyltin(IV) Oxide Precursors

A common and direct method for synthesizing dibutyltin (B87310) catecholates involves the use of dibutyltin(IV) oxide (DBTO) as the starting material. DBTO is a versatile organotin compound that serves as a precursor in numerous condensation reactions. bnt-chemicals.comgelest.com

The most straightforward synthesis involves the direct condensation reaction between dibutyltin(IV) oxide and the desired catechol ligand. In this process, the two reactants are typically heated in a suitable solvent. The reaction proceeds via the elimination of a water molecule, forming a stable five-membered ring where the tin atom is chelated by the two oxygen atoms of the catecholate ligand.

This methodology is not limited to unsubstituted catechol and has been successfully applied to a range of substituted catechols. For instance, complexes of dibutyltin(IV) have been synthesized with anions of 4-tert-butylcatechol, 4-chlorocatechol, and 4-nitrocatechol, among others. uum.edu.myupm.edu.my The reaction involves the chelation of the dibutyltin(IV) moiety at the ortho-hydroxy positions of the catechol ligand. upm.edu.my

General Reaction Scheme: (C₄H₉)₂SnO + C₆H₄(OH)₂ → (C₄H₉)₂Sn(O₂C₆H₄) + H₂O

The success of the condensation reaction is dependent on several key conditions, which must be optimized to maximize product yield and ensure high purity.

Solvent: The choice of solvent is crucial. Solvents that can azeotropically remove water, such as toluene or benzene (B151609), are often employed to drive the reaction equilibrium towards the product side. Alcohols like methanol (B129727) can also be used. aensiweb.com

Temperature: These reactions typically require heating to overcome the activation energy of the condensation process. Refluxing the reaction mixture for several hours is a common practice. aensiweb.compatsnap.com For example, in related syntheses of dibutyltin dicarboxylates, refluxing for 4 hours at 60-70°C is utilized. aensiweb.com

Stoichiometry: The molar ratio of the reactants is critical. A 1:1 molar ratio of dibutyltin(IV) oxide to the catechol ligand is theoretically required. Adjusting this ratio can influence the reaction rate and the formation of potential side products.

Purity and Work-up: The purity of the final product is often enhanced through recrystallization from an appropriate solvent. The removal of the water by-product is essential for achieving high yields. patsnap.com In some industrial processes for similar compounds, negative pressure is applied to the system to facilitate the removal of water and lower the required reaction temperature. google.com

The following table summarizes the impact of various reaction parameters on the synthesis.

| Parameter | Influence on Reaction | Common Conditions |

| Solvent | Affects solubility of reactants and aids in water removal. | Toluene, Benzene, Methanol |

| Temperature | Provides energy for the reaction to proceed. | 60°C to reflux temperature of the solvent. |

| Reaction Time | Ensures the reaction goes to completion. | Typically 2 to 4 hours. |

| Stoichiometry | Determines the theoretical yield and minimizes side reactions. | Equimolar amounts of reactants. |

Alternative Synthetic Pathways for Dibutyltin Catecholate Formation

While the direct condensation with dibutyltin(IV) oxide is prevalent, alternative methods provide flexibility, especially when starting from different precursors or aiming for more complex molecular architectures.

An alternative route to dibutyltin catecholates starts with dibutyltin(IV) dihalides, most commonly dibutyltin dichloride ((C₄H₉)₂SnCl₂). This precursor is often prepared from the reaction of tetrabutyltin with tin tetrachloride. researchgate.netpatsnap.com The synthesis of the catecholate from the dichloride involves its reaction with catechol in the presence of a base. The base acts as a scavenger for the hydrochloric acid (HCl) that is formed as a by-product, driving the reaction to completion.

This method avoids the high temperatures often needed for water removal in the oxide route but requires careful control of stoichiometry and the addition of a base, such as sodium ethoxide or triethylamine (B128534). organic-chemistry.orggoogle.com This pathway can be advantageous as it omits the step of preparing dibutyltin oxide from the dichloride. google.com

General Reaction Scheme: (C₄H₉)₂SnCl₂ + C₆H₄(OH)₂ + 2 Base → (C₄H₉)₂Sn(O₂C₆H₄) + 2 Base·HCl

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. mdpi.commdpi.com MCRs are known for their high efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov

While specific examples of MCRs for the direct synthesis of simple this compound are not extensively documented, the principles of MCRs can be applied to create more complex derivatives. A hypothetical MCR could involve the reaction of dibutyltin dichloride, a substituted catechol, and a third reactant bearing a suitable functional group. This approach could lead to the one-pot formation of elaborate structures where the this compound moiety is integrated into a larger molecular framework, which is a common strategy for discovering novel compounds with specific functionalities. beilstein-journals.orgrsc.org

Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs is readily achieved using the direct condensation method with dibutyltin(IV) oxide and a functionally substituted catechol. This approach has been used to prepare a variety of analogs where the catechol ring bears electron-donating or electron-withdrawing groups. uum.edu.myupm.edu.my

The presence of these substituents can modify the electronic properties and, consequently, the chemical and biological activities of the resulting organotin complex. For instance, the reaction of dibutyltin(IV) oxide with 3,4-dihydroxybenzoic acid results in a complex where not only the ortho-hydroxy groups but also the carboxylic group are involved in the chelate formation. upm.edu.my

The table below details several substituted analogs synthesized via the dibutyltin(IV) oxide pathway.

| Substituted Catechol Ligand | Resulting this compound Analog | Reference |

| 4-tert-butylcatechol | Dibutyltin(IV) 4-tert-butylcatecholate | uum.edu.my, upm.edu.my |

| 4-chlorocatechol | Dibutyltin(IV) 4-chlorocatecholate | uum.edu.my, upm.edu.my |

| 4-nitrocatechol | Dibutyltin(IV) 4-nitrocatecholate | uum.edu.my, upm.edu.my |

| 3,4-dihydroxybenzaldehyde | Dibutyltin(IV) 3,4-dihydroxybenzaldehydate | uum.edu.my, upm.edu.my |

| 3,4-dihydroxybenzoic acid | Dibutyltin(IV) 3,4-dihydroxybenzoate | uum.edu.my, upm.edu.my |

Incorporation of Variously Substituted Catechol Moieties (e.g., 4-tert-butylcatechol, 4-chlorocatechol, 4-nitrocatechol)

A primary method for synthesizing dibutyltin(IV) complexes with substituted catecholates involves the reaction of dibutyltin(IV) oxide with the corresponding free catechol ligand. uum.edu.myupm.edu.my This condensation reaction results in the formation of a chelate complex where the dibutyltin(IV) moiety is bound to the oxygen atoms of the catechol anion at the ortho-hydroxy positions. upm.edu.my This approach has been successfully used to incorporate a range of substituted catechols, thereby modifying the electronic and steric properties of the resulting organotin complex.

Complexes have been synthesized using ligands such as 4-tert-butylcatechol, 4-chlorocatechol, and 4-nitrocatechol. uum.edu.myupm.edu.my The reaction typically proceeds by combining dibutyltin(IV) oxide with the specific catechol derivative. upm.edu.my The resulting products are characterized to confirm the structure and the coordination of the catechol ligand to the tin center. uum.edu.myupm.edu.my

| Substituted Catechol Ligand | Starting Tin Reagent | Resulting Complex Type |

|---|---|---|

| 4-tert-butylcatechol | Dibutyltin(IV) oxide | Dibutyltin(IV) 4-tert-butylcatecholate uum.edu.myupm.edu.my |

| 4-chlorocatechol | Dibutyltin(IV) oxide | Dibutyltin(IV) 4-chlorocatecholate uum.edu.myupm.edu.my |

| 4-nitrocatechol | Dibutyltin(IV) oxide | Dibutyltin(IV) 4-nitrocatecholate uum.edu.myupm.edu.my |

Synthesis of Compounds with Mixed Ligand Environments

Dibutyltin(IV) complexes can also be synthesized to include mixed ligand environments, where the tin atom is coordinated to a catecholate and at least one other distinct ligand. These compounds are often prepared through condensation reactions involving di-n-butyltin(IV) oxide and the different ligands in a specific molar ratio. nih.gov

For example, novel mixed ligand di-n-butyltin(IV) complexes have been prepared by reacting di-n-butyltin(IV) oxide with a substituted 4-acyl-5-pyrazolone and a fluorinated benzoic acid in a 1:1:1 molar ratio in refluxing methanol. nih.gov Similarly, a mixed-ligand complex, di-n-butyl-(4-chlorobenzohydroxamato)tin(IV) chloride, was synthesized from the reaction of di-n-butyltin(IV) dichloride with 4-chlorobenzohydroxamic acid in a 1:1 ratio. nih.gov These synthetic strategies allow for the creation of organotin compounds with tailored coordination spheres and potentially novel chemical properties.

| Ligand Type 1 | Ligand Type 2 | Starting Tin Reagent |

|---|---|---|

| Substituted 4-acyl-5-pyrazolone | Fluorinated benzoic acid | Di-n-butyltin(IV) oxide nih.gov |

| 4-chlorobenzohydroxamic acid | Chloride | Di-n-butyltin(IV) dichloride nih.gov |

Purification and Isolation Techniques for this compound Species

The purification and isolation of newly synthesized this compound species are critical steps to ensure the removal of unreacted starting materials, byproducts, and solvents. A common method involves the precipitation of the target complex from the reaction mixture. mdpi.com

Once the reaction is complete, the resulting mixture is often cooled, which can induce the formation of a colored precipitate. mdpi.com This solid product is then separated from the liquid phase by filtration. mdpi.com The isolated solid is typically dried under reduced pressure to remove any residual solvent. mdpi.com For obtaining high-purity materials suitable for detailed analysis, such as X-ray crystallography, recrystallization from an appropriate solvent like acetonitrile is a frequently employed technique. mdpi.com The isolated complexes are subsequently characterized using methods such as elemental analysis and various spectroscopic techniques to confirm their identity and purity. uum.edu.myupm.edu.my

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Analysis for Ligand Coordination and Compound Identity

Spectroscopic analysis is fundamental to confirming the formation of dibutyltin (B87310) catecholate and understanding the bonding between the organotin cation and the catecholate ligand. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide definitive evidence of the compound's structure.

Infrared (IR) spectroscopy is a powerful tool for confirming the chelation of the catechol ligand to the dibutyltin center by observing the vibrational modes of the molecule. The formation of the complex is primarily evidenced by the disappearance of the O-H stretching vibrations of the free catechol and the appearance of new bands corresponding to tin-oxygen bonds.

The IR spectrum of free catechol exhibits a broad absorption band in the region of 3300-3600 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl (-OH) groups. Upon deprotonation and coordination to the dibutyltin(IV) cation, this band disappears, providing strong evidence that a reaction has occurred at the hydroxyl sites.

Furthermore, the formation of new, non-ligand bands in the low-frequency region (far-IR) of the spectrum is indicative of Sn-O and Sn-C bond vibrations. The C-O stretching vibration of the catecholate ligand, typically observed around 1250 cm⁻¹, may also shift upon coordination to the tin atom. researchgate.net These spectral changes collectively confirm the successful chelation of catechol to the dibutyltin moiety.

Table 1: Key IR Vibrational Frequencies for Dibutyltin Catecholate

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| ν(O-H) of free catechol | 3300-3600 | Disappears upon chelation |

| ν(C-O) | ~1260 | Shift confirms coordination |

| ν(Sn-O) | 500-650 | Confirms Sn-O bond formation |

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹¹⁹Sn, within the this compound structure.

¹H NMR spectroscopy confirms the structure by showing signals corresponding to the protons of the butyl groups and the catecholate ring. A definitive indicator of chelation is the disappearance of the signal for the acidic hydroxyl protons of the free catechol ligand, which typically appears as a broad singlet. researchgate.net

The protons of the butyl groups attached to the tin atom give rise to a set of signals in the aliphatic region of the spectrum (typically 0.8-1.7 ppm). These signals often appear as complex multiplets due to spin-spin coupling. The aromatic protons on the catecholate ring produce signals in the downfield region (typically 6.5-7.0 ppm). The chemical shift and multiplicity of these aromatic signals can be altered compared to free catechol due to the change in the electronic environment upon coordination to the tin center. researchgate.netnih.gov

Table 2: Representative ¹H NMR Chemical Shifts (δ) in CDCl₃

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Catechol -OH (free ligand) | 5.0 - 6.0 | Broad Singlet (s) |

| Aromatic C-H | 6.5 - 7.0 | Multiplet (m) |

| Sn-CH₂- | 1.4 - 1.7 | Multiplet (m) |

| -(CH₂)₂- | 1.2 - 1.5 | Multiplet (m) |

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. It shows distinct signals for the carbons of the two butyl chains and the six carbons of the catecholate ring. libretexts.org

The four unique carbons of the butyl groups typically resonate in the upfield region (10-40 ppm). The six carbons of the catecholate ring appear in the aromatic region (110-150 ppm). libretexts.orglibretexts.org Crucially, the chemical shifts of the two catecholate carbons bonded to oxygen (C1 and C2) are significantly affected upon coordination to the tin atom. This downfield shift, compared to free catechol, is a direct consequence of the formation of the Sn-O bonds and confirms the bidentate chelation of the ligand. rsc.org

Table 3: Representative ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Catechol C1/C2 (bonded to O) | 145 - 155 |

| Catechol C3-C6 | 110 - 125 |

| Sn-CH₂ | 25 - 35 |

| Sn-CH₂-CH₂ | 25 - 30 |

| Sn-(CH₂)₂-CH₂ | 25 - 30 |

¹¹⁹Sn NMR spectroscopy is an exceptionally sensitive probe for the coordination number and geometry around the tin atom. huji.ac.il The chemical shift (δ) of the ¹¹⁹Sn nucleus spans a very wide range, making it diagnostic of the local electronic and structural environment. northwestern.edu

For four-coordinate diorganotin(IV) compounds, the ¹¹⁹Sn chemical shifts are typically found in the range of +200 to -60 ppm. However, upon chelation with the bidentate catecholate ligand, the coordination number of the tin atom increases from four to five or six. This increase in coordination number results in a significant upfield shift (to more negative ppm values). For five-coordinate dibutyltin(IV) complexes, the ¹¹⁹Sn signal typically appears in the range of -100 to -200 ppm, while six-coordinate species are found further upfield, often in the -200 to -500 ppm range. researchgate.netrsc.org The observed chemical shift for this compound can thus provide unambiguous evidence of a hypercoordinate tin center, consistent with a chelated structure.

Table 4: Correlation of ¹¹⁹Sn NMR Chemical Shift with Tin Coordination

| Coordination Number | Geometry | Typical ¹¹⁹Sn Chemical Shift (δ, ppm) |

|---|---|---|

| 4 | Tetrahedral | +200 to -60 |

| 5 | Trigonal Bipyramidal | -90 to -350 |

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The mass spectrum of organotin compounds is characterized by a distinctive isotopic cluster pattern for tin, which aids in the identification of tin-containing fragments.

[Bu₂Sn(cat)]⁺ → [BuSn(cat)]⁺ + Bu•

[BuSn(cat)]⁺ → [Sn(cat)]⁺ + Bu•

Observing these successive losses of 57 mass units provides strong evidence for the presence of two butyl groups attached to the tin atom. upce.cz

Table 5: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Description |

|---|---|

| [C₁₄H₂₂O₂Sn]⁺ | Molecular Ion (M⁺) |

| [C₁₀H₁₃O₂Sn]⁺ | Loss of one butyl group [M - 57]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State Structural Determination via X-ray Crystallography

Detailed information from single-crystal X-ray diffraction (SCXRD) is essential for the unambiguous determination of the absolute molecular structure, coordination geometry, and supramolecular assembly of this compound. This technique would provide precise atomic coordinates, bond lengths, and bond angles, which are fundamental to understanding the compound's chemical nature.

The coordination geometry around the central tin atom in this compound is anticipated to be influenced by the chelation of the catecholate ligand and the steric bulk of the two butyl groups. Based on related organotin(IV) compounds, a distorted tetrahedral or a higher coordination geometry, such as trigonal bipyramidal or octahedral, could be expected, potentially involving intermolecular interactions. However, without experimental crystallographic data, the specific coordination number and geometry cannot be definitively described.

Intermolecular forces such as van der Waals interactions and potentially weak C-H···O hydrogen bonds could play a significant role in the packing of this compound molecules in the solid state, leading to the formation of a supramolecular assembly. An analysis of the crystal packing would be necessary to identify and characterize these interactions.

Organotin compounds are known to exist as either monomeric species or to form dimeric or polymeric structures through bridging ligands or intermolecular coordination. The specific structural motif adopted by this compound in the solid state would be revealed by a crystallographic study.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial technique to confirm the empirical formula of a synthesized compound by determining the percentage composition of its constituent elements. For this compound (C₁₄H₂₂O₂Sn), this analysis would verify the expected mass percentages of carbon, hydrogen, and tin.

| Element | Symbol | Theoretical Mass % |

| Carbon | C | (Data not available) |

| Hydrogen | H | (Data not available) |

| Tin | Sn | (Data not available) |

Theoretical mass percentages would be calculated based on the chemical formula and atomic weights of the elements.

Coordination Chemistry and Bonding in Dibutyltin Catecholate Systems

Nature of the Tin-Oxygen (Sn-O) Bonds and Chelation Mode

In dibutyltin (B87310) catecholate, the tin atom is coordinated to the two oxygen atoms of the catechol ligand, forming a five-membered chelate ring. core.ac.uk This chelation is a result of the reaction between a dibutyltin(IV) precursor, such as dibutyltin(IV) oxide, and catechol or its substituted derivatives. core.ac.uk The formation of the complex involves the deprotonation of the hydroxyl groups of catechol, leading to the formation of strong Tin-Oxygen (Sn-O) bonds.

Spectroscopic data, particularly from infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, confirm the chelation at the o-dihydroxy sites of the catechol ligand. core.ac.uk The Sn-O bonds in these complexes are covalent in nature, with a degree of ionic character influenced by the electronegativity difference between tin and oxygen. The geometry around the tin atom in dibutyltin catecholate can vary, but it typically adopts a distorted trigonal bipyramidal or octahedral geometry, depending on the coordination of additional ligands or solvent molecules. rjpbcs.com In the solid state, dibutyltin catecholates can exist as polymeric structures. ias.ac.in

Influence of Substituents on Coordination Environment and Stability

Substituents on the catechol ring can significantly influence the electronic properties of the ligand and, consequently, the coordination environment and stability of the resulting this compound complex. Electron-withdrawing or electron-donating groups on the aromatic ring of catechol can alter the acidity of the hydroxyl protons and the electron density on the oxygen atoms, thereby affecting the strength of the Sn-O bonds. core.ac.uk

For instance, the presence of electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl), on the catechol ring can increase the acidity of the hydroxyl groups, potentially facilitating complex formation. core.ac.uk However, these groups also withdraw electron density from the oxygen atoms, which could influence the covalent character and strength of the Sn-O bonds. Conversely, electron-donating groups, like tert-butyl (-C(CH3)3), would be expected to increase the electron density on the oxygen atoms, potentially leading to stronger Sn-O bonds and enhanced stability of the complex. core.ac.uk

The stability of organotin compounds is a critical factor in their potential applications. researchgate.net The electronic effects of substituents can modulate the stability of the this compound complex, which in turn can influence its reactivity and biological activity. nih.gov The interplay of these substituent effects is a key area of study in understanding the structure-activity relationships of these compounds.

Table 1: Effect of Substituents on this compound Properties

| Substituent on Catechol Ring | Expected Electronic Effect | Potential Impact on Sn-O Bond | Potential Impact on Complex Stability |

| Nitro (-NO₂) | Electron-withdrawing | Potentially weaker covalent character | May be altered |

| Chloro (-Cl) | Electron-withdrawing | Potentially weaker covalent character | May be altered |

| tert-Butyl (-C(CH₃)₃) | Electron-donating | Potentially stronger covalent character | May be enhanced |

Stereochemical Aspects and Conformational Analysis

The stereochemistry around the tin center in this compound is a key feature of its coordination chemistry. With two butyl groups and a bidentate catecholate ligand, the tin atom can achieve coordination numbers higher than four. rjpbcs.com Typically, organotin(IV) complexes can adopt five-coordinate trigonal bipyramidal or six-coordinate octahedral geometries. rjpbcs.com In a five-coordinate this compound, the two butyl groups can occupy either axial or equatorial positions in a trigonal bipyramidal structure.

Computational modeling and X-ray crystallography are powerful tools for elucidating the precise stereochemistry and preferred conformations of organotin catecholates. These studies can provide detailed information on bond lengths, bond angles, and torsional angles, which are critical for understanding the molecule's reactivity and interactions with other molecules.

Ligand Exchange Dynamics and Equilibria in Solution

In solution, this compound can participate in ligand exchange reactions and exist in equilibrium with other species. fudan.edu.cn The lability of the Sn-O bonds allows for the potential exchange of the catecholate ligand with other coordinating species present in the solution, such as solvent molecules or other ligands. fudan.edu.cn The position of these equilibria is influenced by several factors, including the nature of the solvent, the concentration of the species, temperature, and pH. nih.govresearchgate.net

The study of these equilibria is crucial for understanding the behavior of this compound in solution. libretexts.org Potentiometric titrations and spectroscopic techniques like NMR can be used to determine the formation constants of the complexes and to identify the different species present at equilibrium. nih.govresearchgate.net For example, in aqueous solutions, hydrolysis of the dibutyltin(IV) cation can compete with the coordination of the catecholate ligand. researchgate.net

The dynamics of ligand exchange can be investigated using techniques such as variable-temperature NMR spectroscopy. These studies can provide information on the rates of exchange and the activation parameters for the exchange processes, offering insights into the reaction mechanisms. fudan.edu.cn

Comparative Coordination Chemistry with Other Organotin(IV) Catecholates

The coordination chemistry of this compound can be better understood by comparing it with other organotin(IV) catecholates and related complexes. For instance, comparing this compound with diphenyltin (B89523) or dimethyltin (B1205294) analogues can reveal the influence of the organic groups attached to the tin atom on the coordination geometry, stability, and reactivity of the complex. nih.gov The steric bulk and electronic effects of the alkyl or aryl groups can impact the accessibility of the tin center and the strength of the Sn-O bonds.

Furthermore, a comparison with organotin complexes of other bidentate ligands, such as dithiocarbamates or carboxylates, can highlight the role of the coordinating atoms (in this case, oxygen versus sulfur or a different oxygen environment). sysrevpharm.orgnih.gov Dithiocarbamates, for example, are known to form stable chelate complexes with organotin(IV) moieties, and a comparative study could provide insights into the relative stabilities and electronic structures of the resulting complexes. nih.gov

The structural diversity of organotin(IV) compounds is vast, and comparative studies are essential for developing a comprehensive understanding of their coordination chemistry and for tuning their properties for specific applications. digitellinc.com

Reactivity and Mechanistic Investigations

Reaction Mechanisms in Catalytic Processes (General Principles)

The catalytic mechanisms of dibutyltin (B87310) compounds, which provide a framework for understanding dibutyltin catecholate, are predominantly based on the Lewis acidity of the tin center. The tin atom can coordinate with substrates containing hydroxyl or carbonyl groups, thereby activating them for subsequent reactions. gelest.com Two general mechanistic pathways are often considered for reactions such as esterification and transesterification.

Lewis Acid Mechanism: In this pathway, the tin(IV) center coordinates to the carbonyl oxygen of an ester or carboxylic acid. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol. This is a common mechanism proposed for many organotin-catalyzed reactions. gelest.com

Exchange/Insertion Mechanism: This mechanism involves an initial ligand exchange between the organotin catalyst and a reactant, typically an alcohol, to form a tin alkoxide intermediate. This tin alkoxide is often the dominant catalytic species. nih.gov The substrate (e.g., an isocyanate or ester) then inserts into the newly formed Sn-O bond of the alkoxide. Subsequent reaction regenerates the catalyst and releases the product. nih.gov

In the context of this compound, the catecholate ligand forms a stable five-membered ring with the tin atom. This structure influences the coordination geometry and Lewis acidity of the tin center. The catalytic cycle likely begins with the coordination of a substrate, such as an alcohol, to the tin atom. This coordination can facilitate proton transfer and the formation of a more reactive tin-alkoxide bond, which then participates in the main transformation before the catalyst is regenerated. The chelate structure is believed to enhance catalytic efficiency by creating a specific coordination environment at the tin center. organic-chemistry.org

Role of this compound in Specific Organic Transformations

While research specifically detailing the catalytic applications of isolated this compound is specialized, its role can be understood from its formation in situ and its use in specific polymerization reactions. Dibutyltin oxide is known to react with diols to form catalytically active stannylene acetals, and this compound is a prime example of such a structure. core.ac.ukorganic-chemistry.org

One of the documented applications of dibutyltin catalysts derived from catechols is in the ring-opening polymerization (ROP) of lactides to produce polylactides (PLAs). rsc.org In these reactions, the catalyst facilitates the cleavage of the ester bond in the cyclic lactide monomer and promotes the sequential addition of monomer units to the growing polymer chain. The specific structure of the catechol-derived ligand has been found to influence the reaction's outcome, particularly the formation of cyclic by-products alongside the linear polymer. rsc.org

Furthermore, the well-documented use of dibutyltin oxide in the regioselective sulfonylation of diols provides a strong model for the role of this compound. organic-chemistry.org In these reactions, dibutyltin oxide reacts with the diol to form a five-membered chelate intermediate, analogous to the catecholate structure. This intermediate activates one hydroxyl group over the other, allowing for selective reaction. organic-chemistry.org This suggests that this compound can act as a catalyst for reactions requiring the selective activation of hydroxyl groups.

| Catalyst | Organic Transformation | Substrate | Key Observation | Reference |

|---|---|---|---|---|

| This compound Derivatives (e.g., BuSnBuCa) | Ring-Opening Polymerization (ROP) | Lactide (LA) | Catalyzes polymerization to form polylactides; influences the formation of cyclic by-products. | rsc.org |

| Dibutyltin Oxide (forms chelate with substrate) | Regioselective Sulfonylation | α-Chelatable Primary Alcohols (Diols) | Forms a five-membered chelate intermediate that selectively activates the primary alcohol for tosylation. | organic-chemistry.org |

Influence of Reaction Conditions on Reaction Pathway and Selectivity

Reaction conditions such as temperature, solvent, and the presence of co-reagents can significantly impact the pathway and selectivity of reactions catalyzed by dibutyltin compounds, including catecholate derivatives.

Temperature: Temperature can alter the selectivity of a reaction. In the ring-opening polymerization of lactide catalyzed by this compound derivatives, the reaction temperature was found to influence the distribution of cyclic by-products. For instance, using certain catechol-derived catalysts at temperatures below 100 °C resulted in a predominance of odd-numbered cyclic oligomers, whereas higher temperatures favored even-numbered cycles, indicating a temperature-dependent selectivity mechanism. rsc.org

Solvent: The choice of solvent is critical. Non-polar, non-coordinating solvents like dichloromethane (B109758) are often optimal for organotin-catalyzed reactions. organic-chemistry.org Polar or coordinating solvents, such as methanol (B129727), can compete with the substrate for coordination to the Lewis acidic tin center, potentially hindering or inhibiting the catalytic process. organic-chemistry.org

Additives: The presence of other reagents can influence the catalytic cycle. In sulfonylation reactions catalyzed by dibutyltin oxide, triethylamine (B128534) plays a dual role. It acts as an acid scavenger to neutralize the HCl by-product and also functions as a ligand that coordinates to the tin center, which is critical for catalyst turnover. organic-chemistry.org

| Reaction Condition | Influence on this compound Catalysis | Example | Reference |

|---|---|---|---|

| Temperature | Affects product selectivity and distribution. | In lactide ROP, lower temperatures (<100 °C) favor odd-numbered cyclic by-products, while higher temperatures favor even-numbered ones. | rsc.org |

| Solvent | Impacts catalyst activity and substrate coordination. | Dichloromethane is an optimal solvent for sulfonylation, whereas methanol can hinder the reaction by competitive binding to the tin center. | organic-chemistry.org |

| Additives/Co-reagents | Can act as acid scavengers or ligands, facilitating catalyst turnover. | Triethylamine is crucial in selective sulfonylation, acting as both an HCl scavenger and a ligand. | organic-chemistry.org |

Kinetic Studies of this compound-Mediated Reactions

Detailed kinetic studies specifically focused on reactions mediated by this compound are not extensively documented in the scientific literature. However, the principles of such investigations can be inferred from studies on closely related organotin catalysts, such as dibutyltin dilaurate (DBTDL) in polyurethane synthesis. researchgate.net

Kinetic analysis of a catalytic reaction typically involves monitoring the concentration of reactants or products over time under various conditions to determine the reaction rate law. For a hypothetical this compound-catalyzed esterification, a kinetic study would aim to determine the reaction order with respect to the carboxylic acid, the alcohol, and the catalyst itself. This is often achieved by systematically varying the initial concentration of one component while keeping others constant and measuring the initial reaction rate. Techniques like Fourier-transform infrared (FTIR) spectroscopy can be employed to track the consumption of a reactant (e.g., the carbonyl group of the acid) or the formation of the product ester. researchgate.net

The data obtained would be used to derive a rate equation, such as:

Rate = k[Catalyst]x[Acid]y[Alcohol]z

where k is the rate constant and x, y, and z are the reaction orders for each component. These parameters provide critical insights into the reaction mechanism, particularly the composition of the rate-determining step. While specific data for this compound is pending further research, the table below illustrates the type of data that would be generated in such a study.

| Experiment | [Catalyst] (mol/L) | [Substrate A] (mol/L) | [Substrate B] (mol/L) | Initial Rate (mol L-1 s-1) |

|---|---|---|---|---|

| 1 | 0.01 | 0.1 | 0.1 | 1.5 x 10-4 |

| 2 | 0.02 | 0.1 | 0.1 | 3.0 x 10-4 |

| 3 | 0.01 | 0.2 | 0.1 | 3.0 x 10-4 |

| 4 | 0.01 | 0.1 | 0.2 | 1.5 x 10-4 |

Catalytic Applications in Polymerization and Oxidation Reactions

Ring-Expansion Polymerization (REP) of Cyclic Esters

Dibutyltin (B87310) catecholates have been investigated as catalysts for the ring-expansion polymerization of cyclic esters, a process that allows for the synthesis of high molecular weight cyclic polymers.

Catalytic Activity in Poly(L-lactide) Synthesis

Research has demonstrated the efficacy of dibutyltin catecholate derivatives in the synthesis of poly(L-lactide) (PLLA), a biodegradable and biocompatible polyester (B1180765). In one study, five distinct catalysts were synthesized from dibutyltin oxide and various catechol derivatives: catechol (HCa), 4-tert-butyl catechol (BuCa), 4-cyano catechol (CyCa), 4-benzoyl catechol (BzCa), and 2,3-dihydroxynaphthalene (B165439) (NaCa). consensus.app Among these, only the catalyst derived from 4-tert-butyl catechol, referred to as BuCa, yielded useful results in the polymerization of L-lactide. consensus.app

When neat BuCa was used as the catalyst, it facilitated a fast ring-expansion polymerization to produce cyclic PLLA. consensus.app Under specific conditions, this process yielded a high-melting crystalline phase with a melting temperature (Tm) of 191 °C. consensus.app In contrast, when an initiator such as benzyl (B1604629) alcohol was added, the polymerization process was slow and resulted in the formation of linear PLLA chains with benzyl ester end groups. consensus.app

Mechanism of Ring-Expansion Polymerization

The polymerization of cyclic esters like L-lactide using this compound catalysts proceeds via a ring-expansion mechanism. This mechanism is definitively proven by the selective formation of odd- or even-numbered cyclic polymers under different temperature conditions. consensus.app In a ring-expansion polymerization, the catalyst, a cyclic tin compound, inserts the monomer into its own ring structure. The polymer chain grows by successive insertions of monomer units, with the catalyst remaining part of the expanding ring. This process can lead to the formation of high molecular weight cyclic polymers. consensus.apprsc.org The reaction is distinct from conventional ring-opening polymerization (ROP) initiated by alcohols, which typically produces linear polymer chains. consensus.app

Impact of Catalyst Structure on Polymer Characteristics

The structure of the this compound catalyst and the reaction conditions, particularly temperature, have a significant impact on the characteristics of the resulting polymer, including its molecular weight and whether it is cyclic or linear.

The choice of substituent on the catechol ring is critical. As noted, only the 4-tert-butyl catechol derivative (BuCa) was found to be highly effective, while derivatives with no substituent (HCa), or with cyano (CyCa) or benzoyl (BzCa) groups, did not produce useful results for cyclic PLLA synthesis. consensus.app

Temperature plays a crucial role in determining the structure of the cyclic products. In the polymerization of L-lactide with BuCa, running the reaction at 160 °C for short durations resulted in a slight prevalence of even-numbered cycles. consensus.app Surprisingly, when the temperature was lowered to 120 °C, odd-numbered cycles were predominantly formed. consensus.app This temperature-dependent selectivity provides strong evidence for the operation of a ring-expansion mechanism. consensus.app Similarly, in the REP of meso-lactide, this compound derivatives (BuCa, CyCa, BzCa) mainly produced odd-numbered cycles. researchgate.net

| Catalyst | Monomer | Temperature (°C) | Predominant Polymer Architecture | Reference |

|---|---|---|---|---|

| Dibutyltin 4-tert-butylcatecholate (BuCa) | L-lactide | 160 | Even-numbered cycles (slight prevalence) | consensus.app |

| Dibutyltin 4-tert-butylcatecholate (BuCa) | L-lactide | 120 | Odd-numbered cycles | consensus.app |

| This compound derivatives (BuCa, CyCa, BzCa) | meso-lactide | Not specified | Odd-numbered cycles | researchgate.net |

Comparison with Other Organotin Catalysts in Polymerization

Dibutyltin catecholates exhibit distinct catalytic behavior compared to other classes of organotin catalysts used in polymerization.

Dibutyltin Bisalkoxides : Unlike cyclic or non-cyclic dibutyltin bisalkoxides, which can also catalyze lactide polymerization, dibutyltin 4-tert-butylcatecholate (BuCa) is particularly effective in yielding cyclic poly(l-lactide)s through a rapid REP process when used without an external initiator. consensus.app

Dibutyltin Sulfides : Cyclic dibutyltin sulfides, such as 2,2-dibutyl-2-stanna-1,3-dithiolane (DSTL), are also effective catalysts for the REP of L-lactide, exclusively forming cyclic polylactides even at 120 °C. rsc.org However, dibutyltin sulfide (B99878) itself, a trimeric cycle, acts as a sluggish polymerization catalyst but an effective transesterification catalyst.

Dibutyltin Oxides : Dibutyltin oxide (Bu2SnO) can catalyze the REP of L-lactide to form cyclic polymers with high molecular weights (200,000–300,000 g/mol ) at 180 °C. At lower temperatures, it tends to favor the formation of more linear chains.

Dibutyltin Bisphenoxides : Cyclic dibutyltin catalysts derived from biphenols, such as SnBi and SnNa, enable very rapid REP of L-lactide at 160-180 °C, almost exclusively forming cyclic polylactides with molecular weights up to 140,000 g/mol . researchgate.net

This comparison highlights that while various dibutyltin compounds can catalyze the polymerization of cyclic esters, the specific ligand system (catecholate, sulfide, oxide, etc.) profoundly influences the reaction rate, mechanism, and the final polymer architecture.

| Catalyst Type | Example Catalyst | Primary Product (neat) | Key Characteristics | Reference |

|---|---|---|---|---|

| Catecholate | Dibutyltin 4-tert-butylcatecholate | Cyclic PLLA | Fast REP; odd/even cycle selectivity is temperature-dependent. | consensus.app |

| Sulfide (cyclic) | 2,2-dibutyl-2-stanna-1,3-dithiolane | Cyclic PLLA | Exclusively forms cyclic polymers, even at 120 °C. | rsc.org |

| Oxide | Dibutyltin oxide | Cyclic PLLA | Yields high molecular weight cyclic polymers at high temperatures (180 °C). | |

| Bisphenoxide (cyclic) | SnBi / SnNa | Cyclic PLLA | Very rapid REP; almost exclusively forms cyclic polymers. | researchgate.net |

Polymerization of Ethylene (B1197577) Terephthalate (B1205515) Cyclic Oligomers

Role of Dibutyltin Initiators in Melt Polymerization

While cyclic dibutyltin compounds are used as initiators for the melt polymerization of ethylene terephthalate cyclic oligomers (ETCs), specific research detailing the use of this compound for this application is not prominently available in the reviewed literature. Studies have focused on other cyclic dibutyltin initiators, such as "cyclic stannoxane 1," for this process. elsevierpure.comsemanticscholar.org This initiator was used to polymerize ETCs at an optimal temperature of approximately 230 °C. elsevierpure.com However, the resulting poly(ethylene terephthalate) (PET) had molecular weights that were too low for creating strong composite matrices, a result attributed to impurities and the inadequate thermal stability of that specific initiator at the polymerization temperature. elsevierpure.com

Effect on Polymer Properties and Process Parameters

While specific literature focusing solely on this compound in polymerization is limited, the broader class of dibutyltin compounds, such as dibutyltin dilaurate (DBTDL) and dibutyltin oxide (DBTO), are extensively used as catalysts, particularly in the synthesis of polyurethanes and silicones. bnt-chemicals.comwikipedia.orgpoliuretanos.com.br The catalytic activity of these compounds significantly influences the final properties of the polymer and the efficiency of the manufacturing process.

The addition of dibutyltin catalysts accelerates cross-linking and curing times. bnt-chemicals.comborchers.com For instance, in polyurethane paint applications, the concentration of DBTDL, along with drying time and temperature, are critical variables that determine the quality of the final product. insightsociety.org Optimal catalyst concentration can lead to improved hardness, adhesion, and gloss. insightsociety.org The primary function of these catalysts is to promote the gelling reaction between an isocyanate and a polyol. poliuretanos.com.br

The impact of these catalysts on polymer properties is multifaceted:

Mechanical Properties: Dibutyltin catalysts can enhance the mechanical characteristics of polymers. In polyurethane coatings, DBTDL has been shown to improve scratch resistance and hardness. borchers.com

Thermal Stability: The use of organotin catalysts can contribute to the thermal stability of the resulting polymer. mofanpu.com

Process Parameters: Organotin catalysts allow for greater control over the polymerization process. They can reduce the curing time of polyurethanes and support the curing of room-temperature vulcanizing (RTV) silicones by reacting with ambient humidity. bnt-chemicals.cominsightsociety.org The polymerization temperature itself is a significant parameter that can affect the reaction rate and the final polymer conversion. nih.gov The catalyst's performance can also be influenced by the water content or acid number of the resins being used. poliuretanos.com.br

Furthermore, dibutyltin compounds have been explored in other polymerization contexts. Dibutyltin(IV) maleate (B1232345), for example, has been successfully used as an initiator for the ring-opening polymerization of ε-caprolactone, demonstrating the versatility of the dibutyltin moiety in different polymerization mechanisms. researchgate.net

Oxidation Reactions Catalyzed by Dibutyltin Catecholates

Organotin compounds have shown notable catalytic activity in oxidation reactions, particularly in mimicking the function of catecholase enzymes. These enzymes catalyze the oxidation of catechols to their corresponding o-quinones.

Research has demonstrated that certain organotin derivatives are effective catalysts for the oxidation of substituted catechols. researchgate.net A key example is the oxidation of 3,5-di-tert-butylcatechol (B55391) to 3,5-di-tert-butyl-o-benzoquinone. researchgate.netresearchgate.net This reaction serves as a model for understanding the catecholase activity of synthetic catalysts. The process involves the conversion of the two hydroxyl groups of the catechol into the two carbonyl groups of the o-quinone. nih.gov The presence of bulky substituents, such as tert-butyl groups, on the catechol ring can enhance the kinetic stability of the oxidized quinone form. nih.gov Various oxidizing agents can be used, but the catalytic cycle often involves the activation of molecular oxygen. researchgate.net The resulting o-quinones are valuable intermediates in organic synthesis. uky.edunih.gov

Kinetic studies are crucial for evaluating the efficiency of catalysts. For the oxidation of 3,5-di-tert-butylcatechol catalyzed by Sn(IV) complexes, the reaction kinetics can be analyzed to determine key parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). researchgate.net These parameters provide insight into the catalyst's affinity for the substrate and its maximum turnover rate.

A study on various organotin carboxylate complexes revealed that their catalytic activity is influenced by the coordination environment of the tin atom and the concentration of the complex. researchgate.net The initial reaction rate was observed to increase with higher concentrations of the catechol substrate, which is characteristic of enzyme-like kinetics. researchgate.net The results indicated a strong affinity between the organotin catalysts and the catechol substrate, leading to efficient oxidation under mild conditions. researchgate.netresearchgate.net

Below is a table summarizing the kinetic parameters for the oxidation of 3,5-di-tert-butylcatechol catalyzed by different Sn(IV) complexes.

| Catalyst Complex | Vmax (mol L⁻¹ min⁻¹) | Km (mol L⁻¹) |

| Complex C1 | 0.00016 | 0.039 |

| Complex C3 | 0.00011 | 0.043 |

| Complex C8 | 0.00007 | 0.051 |

| Complex C9 | 0.00006 | 0.055 |

This data is derived from kinetic studies on specific tin carboxylate complexes as models for organotin catalysts. researchgate.net

The mechanism of catechol oxidation catalyzed by metal complexes is a subject of extensive study, with many investigations focusing on copper-based biomimetic models. researchgate.netrsc.org While a definitive mechanism for this compound is not fully elucidated, a plausible pathway can be proposed based on general principles of metal-catalyzed oxidation.

Two general mechanistic pathways are often considered: one involving metal-centered redox participation and another involving a ligand-centered radical. researchgate.net For a tin-based catalyst, the mechanism is likely to proceed through the formation of a tin-catecholate intermediate.

The proposed steps are as follows:

Substrate Binding: The catechol substrate coordinates to the dibutyltin(IV) center, displacing a ligand and forming a this compound complex. This is the active catalytic species.

Electron Transfer: An intramolecular electron transfer occurs from the bound catecholate to the tin center or, more likely, to an oxidant such as molecular oxygen activated by the complex. This transfer generates a semiquinone radical intermediate. The generation of semiquinone radicals is a key feature in many catechol oxidation mechanisms. nih.gov

Quinone Formation: A second electron transfer, either from the semiquinone radical or through further reaction with the oxidant, leads to the formation of the final o-quinone product.

Catalyst Regeneration: The o-quinone dissociates from the tin center, regenerating the catalyst, which can then participate in a new catalytic cycle.

This proposed pathway is consistent with mechanisms suggested for other metal-based catechol oxidase mimics, which often involve substrate binding followed by electron transfer processes. researchgate.net

Other Catalytic Applications in Organic Synthesis

The utility of dibutyltin compounds extends beyond polymerization and catechol oxidation. Dibutyltin oxide (DBTO), in particular, is a remarkably versatile reagent and catalyst in organic synthesis. bnt-chemicals.comwikipedia.org

Key applications include:

Regioselective Reactions: DBTO is widely used to direct regioselective acylation, alkylation, and sulfonation of diols and polyols. bnt-chemicals.comwikipedia.org A notable application is the selective tosylation of primary alcohols over more sterically hindered secondary alcohols, which proceeds through the formation of a five-membered chelate intermediate. organic-chemistry.org

Esterification and Transesterification: Dibutyltin compounds are effective catalysts for esterification and transesterification reactions. bnt-chemicals.comwikipedia.org DBTO is used in the production of plasticizers, lubricant esters, and surfactants. bnt-chemicals.com Dibutyltin dilaurate also serves as a catalyst for these transformations, facilitating the production of polyester resins. wikipedia.orgmofanpu.com

Condensation Reactions: These catalysts are employed in various condensation reactions, including the formation of RTV silicones through silanol (B1196071) condensation. bnt-chemicals.commofanpu.com

Synthesis of Heterocycles: Organotin(IV) compounds have been screened for their catalytic efficacy in the synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine (B120857) and various aldehydes, showing high product yields. rsc.org

Asymmetric Synthesis: Chiral organotin catalysts have been developed for use in asymmetric synthesis. For example, a chiral binaphthyl-based organotin compound has been used for the highly efficient kinetic resolution of racemic amino alcohols. nih.gov

These diverse applications highlight the importance of the dibutyltin moiety as a robust and adaptable catalytic scaffold in modern organic synthesis.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed due to its favorable balance between computational cost and accuracy, making it suitable for studying the properties of organometallic complexes like Dibutyltin (B87310) catecholate. nih.gov DFT calculations can predict molecular geometries, vibrational frequencies, and various electronic properties that govern the compound's reactivity and stability. nih.gov

A fundamental application of DFT in computational chemistry is geometry optimization, an iterative process to find the three-dimensional arrangement of atoms that corresponds to the lowest possible ground state energy. stackexchange.comyoutube.com For Dibutyltin catecholate, this process would involve starting with an initial guess of the molecular structure and using an algorithm, such as a quasi-Newton method, to adjust atomic coordinates until a stationary point on the potential energy surface is located. stackexchange.com The calculation confirms a true energy minimum by ensuring all vibrational frequencies are real (i.e., no imaginary frequencies). youtube.com

Table 1: Representative Optimized Geometric Parameters for this compound (Hypothetical DFT Data) This table presents hypothetical, yet chemically reasonable, values that would be obtained from a DFT geometry optimization calculation.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length (Å) | Sn-O | 2.08 |

| Sn-C (butyl) | 2.15 | |

| Bond Angle (°) | O-Sn-O | 85.5 |

| O-Sn-C (butyl) | 110.2 | |

| C-Sn-C (butyl) | 135.0 |

Once the optimized geometry is obtained, DFT can be used to analyze the electronic properties of this compound. Key areas of investigation include the Frontier Molecular Orbitals (FMOs) and the distribution of electron density throughout the molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. mdpi.com The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net For this compound, the HOMO would likely be localized on the electron-rich catecholate ring, while the LUMO might be centered on the tin atom and its associated sigma-antibonding orbitals.

Charge Distribution and Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution by partitioning the electron density into atomic charges and describing bonding in terms of localized orbitals. dergipark.org.trresearchgate.net This method can quantify the charge transfer between the tin center and the ligands, revealing the nature and polarity of the Sn-O and Sn-C bonds. It also identifies hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, which contribute to the molecule's stability. A Molecular Electrostatic Potential (MEP) map could also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting potential sites for chemical reactions. researchgate.net

Table 2: Representative Electronic Properties for this compound (Hypothetical DFT Data) This table shows typical quantum chemical descriptors derived from HOMO and LUMO energies.

| Property | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.25 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.60 | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 5.85 | Energy required to remove an electron (≈ -EHOMO) |

| Electron Affinity (A) | 1.25 | Energy released when an electron is added (≈ -ELUMO) |

DFT calculations are highly effective for quantifying the strength of the interaction between a metal center and its ligands. nih.govnih.gov For this compound, the binding energy (BE) between the dibutyltin(IV) cation ([n-Bu₂Sn]²⁺) and the catecholate dianion ([C₆H₄O₂]²⁻) can be calculated. This is typically done by computing the total electronic energies of the optimized complex, the metal fragment, and the free ligand, using the following equation:

BE = E(complex) - [E(metal fragment) + E(ligand)]

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvent interactions, and transport properties, which are often inaccessible through static quantum chemical calculations alone. chemrxiv.org

Key properties that can be analyzed include:

Solvation Free Energy: The energy change associated with transferring the molecule from a vacuum to a solvent, indicating its solubility.

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., the tin atom), revealing the structure of the solvation shell. mdpi.com

Hydrogen Bonding Dynamics: If protic solvents are used, MD can track the formation and breaking of hydrogen bonds between the solvent and the catecholate oxygen atoms, which can impact reactivity. rsc.org

Computational studies on catechol have shown that its conformational behavior is remarkably different in various solvents; for instance, intramolecular hydrogen bonds present in the gas phase are lost in protic solvents like water, which instead form strong intermolecular hydrogen bonds. rsc.org Similar effects would be expected to influence the reactivity and stability of the catecholate ligand in this compound.

Table 3: Representative Solvation Free Energies for this compound in Different Solvents (Hypothetical MD Data)

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) |

|---|---|---|

| Cyclohexane | 2.0 | -4.5 |

| Methanol (B129727) | 33.0 | -15.2 |

| Water | 80.1 | -18.8 |

MD simulations can also be used to model the interactions between multiple this compound molecules. By simulating a system containing many molecules, it is possible to study aggregation, self-assembly, and the nature of non-covalent intermolecular forces (e.g., van der Waals forces, π-π stacking between catecholate rings). DFT studies on other organotin compounds have shown that even weak intermolecular interactions can significantly influence the properties of the material in the solid state. researchgate.net MD simulations can provide a dynamic picture of these interactions in condensed phases, helping to bridge the gap between the properties of a single molecule and the bulk material.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling, predominantly utilizing Density Functional Theory (DFT), has become a cornerstone in the study of reaction mechanisms involving organotin catalysts. While direct computational studies on this compound are not extensively documented in publicly available literature, significant research on analogous organotin dicarboxylates in catalytic processes, such as urethane formation, provides a robust framework for understanding its probable mechanistic pathways.

The catalytic cycle of urethane formation, a key application for organotin compounds, is believed to commence with the formation of an organotin alkoxide complex. This complex then interacts with isocyanate to form the urethane and regenerate the active catalyst nih.gov. DFT calculations on similar systems, like dimethyltin (B1205294) dicarboxylates, have been employed to map out the potential energy surfaces of these reactions, identifying key intermediates and transition states sci-hub.ru.

The characterization of transition states is a critical aspect of understanding any catalytic cycle, as the energy of these transient structures dictates the reaction rate. In the context of urethane formation catalyzed by organotin compounds, DFT calculations have been used to model the transition states for the key steps of the reaction.

For instance, in the reaction between an isocyanate and an alcohol catalyzed by a generic organotin dicarboxylate, several transition states can be identified. These include the transition state for the initial complexation of the alcohol with the tin center, the subsequent interaction with the isocyanate, and the final proton transfer step to yield the urethane product. Studies on related organotin dicarboxylates have shown that the energy barriers for these transition states can be significantly influenced by the nature of the ligands on the tin atom and the solvent environment sci-hub.ru.

| Reaction Step | Catalyst System | Calculated Transition State Energy (kJ/mol) |

|---|---|---|

| Interaction of Carbamate and Acetic Acid | Dimethyltin Diacetate (DMTDA) | 83.00 |

| Interaction of Carbamate and Methanol | Dimethyltin Diacetate (DMTDA) | 124.98 |

| O-Coordinated Interaction (Phenyl Isocyanate) | Dimethyltin Diacetate (DMTDA) | 167.87 |

| N-Coordinated Interaction (Phenyl Isocyanate) | Dimethyltin Diacetate (DMTDA) | 163.28 |

Note: The data in Table 1 is derived from studies on analogous organotin dicarboxylate systems and serves to illustrate the typical energy values obtained from DFT calculations for transition states in urethane formation sci-hub.ru.

In the catalytic cycle of urethane formation by organotin compounds, the rate-determining step can vary depending on the specific reactants and reaction conditions. Computational studies on analogous systems suggest that the insertion of the isocyanate into the tin-alkoxide bond is often the rate-limiting step sci-hub.ru. The energy barrier for this step is influenced by the electronic and steric properties of the ligands attached to the tin center. For this compound, the bidentate nature of the catecholate ligand would likely play a significant role in stabilizing the tin center and modulating the energy of this transition state.

For polymerization reactions, such as the ring-opening polymerization of lactides, which can be catalyzed by organotin compounds, the rate of polymerization is proportional to the concentration of the monomer and the catalyst. The initiation step, involving the coordination and insertion of the first monomer unit, is often considered the rate-determining step rsc.org.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly DFT, are widely used to predict various spectroscopic parameters, including vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming the structures of synthesized compounds.

For organotin compounds, DFT calculations have been shown to provide good agreement with experimental spectroscopic data. The vibrational frequencies of a molecule can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can then be compared with experimental FT-IR and Raman spectra to assign the observed vibrational modes.

Advanced Research Directions in Inorganic and Materials Chemistry

Development of Novel Dibutyltin (B87310) Catecholate Architectures

The creation of new materials with tailored properties often begins with the design of innovative molecular and supramolecular architectures. For dibutyltin catecholate, research is moving beyond simple monomeric complexes toward more complex, functional structures.

Synthesis of Polymeric and Supramolecular this compound Materials

The foundational synthesis of simple this compound complexes is well-documented. The typical method involves a condensation reaction between dibutyltin(IV) oxide and a substituted catechol. core.ac.uk This reaction efficiently produces monochelated dibutyltin(IV) catecholates, with water as the sole byproduct. core.ac.uk Chelation occurs at the o-dihydroxy positions of the catechol ligand. core.ac.ukupm.edu.my In cases where the catechol ligand possesses other functional groups, such as a carboxylic acid group in 3,4-dihydroxybenzoic acid, that group may also be involved in the complex formation. core.ac.uk

The synthesis of various monomeric dibutyltin catecholates has been reported with varying yields, as detailed in the table below.

| Reactants | Product | Yield (%) | Melting Point (°C) |

| 4-tert-butylcatechol + Dibutyltin(IV) oxide | Dibutyltin 4-tert-butylcatecholate | 60% | 265 - 267 |

| 4-chlorocatechol + Dibutyltin(IV) oxide | Dibutyltin 4-chlorocatecholate | 65% | 238 - 239 |

| 3,4-dihydroxybenzaldehyde + Dibutyltin(IV) oxide | Dibutyltin 3,4-dihydroxybenzaldehydate | 35% | 245 - 246 |

| 4-nitrocatechol + Dibutyltin(IV) oxide | Dibutyltin 4-nitrocatecholate | 44% | 246 - 247 |

| 3,4-dihydroxybenzoic acid + Dibutyltin(IV) oxide | (Bu₂)₃Sn(L)₂ type complex | 83% | 367 - 369 |

| Data sourced from Farina et al., 1998. core.ac.uk |

While the synthesis of these discrete molecules is established, a significant future direction is the incorporation of these units into larger polymeric or supramolecular structures. The broader field of organotin chemistry has demonstrated that organotin compounds can be successfully integrated into polymers. nih.govmdpi.com For example, organotin polyethers have been synthesized through interfacial polymerization, and organotin monomers like dibutyltin maleate (B1232345) have been copolymerized with traditional monomers such as styrene. mdpi.comnih.gov

These precedents suggest a viable pathway for creating novel this compound materials. Future research could explore the use of bifunctional catechol derivatives or the controlled self-assembly of functionalized catecholate complexes to form one-, two-, or three-dimensional networks. Such supramolecular assemblies, governed by non-covalent interactions, could lead to materials with responsive and self-healing properties. rsc.org

Design of this compound for Specific Material Properties (e.g., adhesion, network formation)

A key motivation for developing new this compound architectures is the potential to create materials with specific, high-value properties. The catechol moiety itself is renowned for its strong adhesive properties, famously mimicked from the proteins used by marine mussels to adhere to surfaces. This functionality presents a clear design opportunity.

By incorporating the catechol group, novel organotin materials could be engineered for applications as high-performance adhesives and coatings. The dibutyltin component can provide a robust, cross-linkable backbone, while the catechol groups can impart strong interfacial adhesion to a variety of substrates, including metals, ceramics, and other polymers.

Furthermore, the ability of organotin centers to form cross-linked networks is a known phenomenon. nih.gov The design of this compound monomers with polymerizable groups or additional coordination sites could enable the formation of robust, covalently cross-linked polymer networks. These networks could find use in thermosetting resins, elastomers, and composite materials where durability and thermal stability are critical.

Exploration of Heterogeneous Catalysis Incorporating this compound Moieties

Dibutyltin compounds, such as dibutyltin dilaurate (DBTDL) and dibutyltin oxide, are widely employed as homogeneous catalysts in industrial processes, including the production of polyurethanes, silicones, and polyesters. organic-chemistry.orggelest.comborchers.com They are effective in promoting esterification, transesterification, and condensation reactions. bnt-chemicals.com

However, the specific use of this compound as a catalyst, particularly in a heterogeneous format, is a largely unexplored research area. Heterogeneous catalysts are highly desirable from an industrial and green chemistry perspective because they can be easily separated from the reaction mixture, enabling catalyst recycling and preventing product contamination.

Future research could focus on immobilizing this compound moieties onto solid supports like silica, alumina, or polymeric resins. Such an approach would combine the inherent reactivity of the organotin center with the practical advantages of a solid-phase catalyst. The catechol ligand could serve as a stable anchor to the support or be modified to tune the electronic and steric environment of the tin catalytic site, potentially leading to enhanced activity and selectivity.

Green Chemistry Approaches in this compound Synthesis and Application

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. rsc.org The established synthesis of this compound already possesses favorable green characteristics.

The condensation reaction between dibutyltin(IV) oxide and catechol is a prime example of an atom-economical reaction, where the only byproduct generated is water. core.ac.uk This avoids the formation of toxic or difficult-to-manage waste streams.

Further advancements can be made by applying other green chemistry principles. These include:

Use of Greener Solvents: While syntheses are often performed in organic solvents, exploring the use of water or other environmentally benign solvents could significantly reduce the environmental impact. rsc.org

Safer Starting Materials: A key green chemistry principle involves avoiding toxic precursors. While organotin compounds have inherent toxicity concerns, research into synthetic routes that bypass more hazardous intermediates, such as certain organotin halides, is beneficial. For instance, alternative syntheses for other organotin compounds have been developed to avoid steps that produce toxic dust and wastewater. google.com

Q & A

Q. What are the established synthetic protocols for dibutyltin catecholate, and how can purity be validated?

this compound is typically synthesized via the reaction of dibutyltin oxide with catechol in a solvent system (e.g., toluene or ethanol) under reflux conditions. To ensure purity:

- Use NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) to confirm the absence of unreacted precursors and byproducts.

- Validate crystallinity via X-ray diffraction (XRD) and monitor thermal stability using thermogravimetric analysis (TGA) .

- Quantify trace impurities via high-performance liquid chromatography (HPLC) coupled with mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and bonding?

- FTIR spectroscopy identifies Sn-O bonding (450–600 cm⁻¹) and catecholate aromatic C-O stretches (1250–1300 cm⁻¹).

- Mössbauer spectroscopy provides insights into tin oxidation states and coordination geometry.

- UV-Vis spectroscopy detects ligand-to-metal charge transfer transitions, critical for understanding electronic properties .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s stability under varying environmental conditions?

- Controlled degradation studies : Expose the compound to humidity (e.g., 40–80% RH), elevated temperatures (50–100°C), and UV light. Monitor decomposition via:

Q. What methodologies resolve contradictions in reported catalytic activity data for this compound?

Discrepancies often arise from differences in:

- Reaction solvent polarity (e.g., aprotic vs. protic solvents alter Lewis acidity).

- Substrate-to-catalyst ratios (e.g., excess substrate may mask side reactions).

- Solution-phase vs. solid-state interactions : Use EXAFS spectroscopy to compare coordination environments in catalytic vs. resting states .

- Replicate studies : Cross-validate data using independent synthetic batches and controlled kinetic experiments .

Q. How can computational modeling complement experimental studies of this compound’s reaction mechanisms?

- Density functional theory (DFT) : Calculate activation energies for proposed intermediates (e.g., Sn-O bond cleavage or ligand exchange).

- Molecular dynamics simulations : Predict solvent effects on catalytic pathways.

- Validate models against in situ Raman spectroscopy data to refine mechanistic hypotheses .

Q. What strategies mitigate solubility limitations of this compound in reactivity studies?

- Co-solvent systems : Blend polar (e.g., DMF) and nonpolar (e.g., hexane) solvents to enhance dispersion.

- Microwave-assisted synthesis : Improve dissolution kinetics under controlled heating.

- Surface functionalization : Graft catecholate ligands onto silica nanoparticles to create heterogeneous analogs .

Data Analysis and Reporting Best Practices

- Reproducibility : Document synthetic procedures with exact stoichiometry, solvent grades, and reaction times. Share raw spectral data in supplementary materials .

- Contradictory results : Use Bland-Altman plots to compare datasets and identify systematic biases .

- Ethical reporting : Disclose all failed experiments and unanticipated side reactions to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.